8-Fluorofluoranthene
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Overview
Description
8-Fluorofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by the substitution of a fluorine atom at the eighth position of the fluoranthene molecule. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, and the addition of a fluorine atom can further enhance these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorofluoranthene typically involves the fluorination of fluoranthene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the highly reactive nature of fluorine .
Chemical Reactions Analysis
Types of Reactions: 8-Fluorofluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene quinones.
Reduction: Reduction reactions can convert it to dihydrofluoranthene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various fluoranthene derivatives with altered photophysical properties, which can be useful in materials science and organic electronics .
Scientific Research Applications
8-Fluorofluoranthene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a diagnostic tool due to its unique fluorescence.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 8-Fluorofluoranthene primarily involves its interaction with light. The fluorine atom enhances the compound’s ability to absorb and emit light, making it highly fluorescent. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved are related to its photophysical interactions with other molecules .
Comparison with Similar Compounds
Fluoranthene: The parent compound without the fluorine substitution.
Pyrene: A structural isomer of fluoranthene with similar properties but different stability.
Benzo[a]pyrene: Another PAH with different substitution patterns and properties
Uniqueness: 8-Fluorofluoranthene is unique due to the presence of the fluorine atom, which significantly enhances its fluorescence properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence .
Properties
CAS No. |
21454-73-9 |
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Molecular Formula |
C16H9F |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
8-fluorofluoranthene |
InChI |
InChI=1S/C16H9F/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H |
InChI Key |
AJLDSCGXUVXSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)F |
Origin of Product |
United States |
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